4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-bis(2-methylpropyl)benzamide
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Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-bis(2-methylpropyl)benzamide is an organic compound with a multifaceted structure, combining elements of a benzofuran and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran: : This is achieved through the cyclization of appropriate precursors under acid or base catalysis.
Formation of the intermediate benzofuran compound: : This step involves the reaction of the benzofuran derivative with a chloromethyl ether to form 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl} compound.
Amidation: : Finally, the intermediate is reacted with N,N-bis(2-methylpropyl)amine in the presence of coupling reagents such as EDCI or DCC to form the benzamide derivative.
Industrial Production Methods
Industrial production might involve similar synthetic routes but on a larger scale with optimizations for yield, purity, and cost-efficiency. This could include continuous flow chemistry techniques and the use of more sustainable and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming ketones or quinones.
Reduction: : Reduction of the compound could lead to hydrogenation of the aromatic rings.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution, depending on the conditions.
Amidation and Esterification: : The benzamide part of the molecule can undergo amidation or esterification reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : H₂, Pd/C, NaBH₄
Substitution Conditions: : Halogenating agents like NBS for bromination, NaOH for nucleophilic substitution
Major Products Formed
From Oxidation: : Ketones, Quinones
From Reduction: : Hydrogenated benzofurans and benzamides
From Substitution: : Halogenated derivatives or alkylated products
Scientific Research Applications
In Chemistry
Catalysis: : The compound can be used as a ligand in coordination chemistry.
Organic Synthesis: : It can serve as a precursor or intermediate in the synthesis of more complex molecules.
In Biology
Pharmacology: : Potential use as a therapeutic agent or drug precursor, given its complex structure and functional groups.
Biochemical Research: : Used to study enzyme interactions and binding sites due to its unique structure.
In Medicine
Drug Design:
Diagnostics: : Used in the development of diagnostic agents due to its specific reactivity and binding properties.
In Industry
Materials Science: : Its structural properties may contribute to the development of new materials or polymers.
Chemical Manufacturing: : Used as a reagent or intermediate in the production of various chemical products.
Mechanism of Action
Mechanism
The compound exerts its effects by interacting with specific molecular targets, which could include enzymes, receptors, or other proteins.
Molecular Targets and Pathways
Enzymatic Binding: : Acts as an inhibitor or activator of specific enzymes.
Receptor Interaction: : Binds to receptors, altering cellular signaling pathways.
Metabolic Pathways: : Participates in or modifies biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-{[(2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl)oxy]methyl}-N,N-dipropylbenzamide
4-{[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]methyl}-N,N-diethylbenzamide
Comparison
Unique Structural Features: : The presence of specific substituents like the bis(2-methylpropyl) group makes this compound distinct.
Reactivity: : Slight differences in substituents can lead to variations in reactivity and application potential.
Applications: : While similar compounds might share some applications, this compound’s unique structure might lend itself to specific, novel uses in scientific research and industry.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N,N-bis(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-18(2)15-27(16-19(3)4)25(28)21-12-10-20(11-13-21)17-29-23-9-7-8-22-14-26(5,6)30-24(22)23/h7-13,18-19H,14-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSLVOKHBRWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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